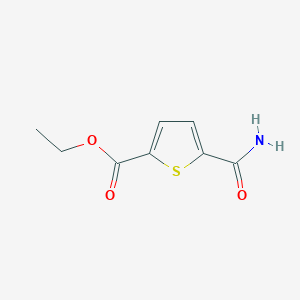

Ethyl 5-carbamoylthiophene-2-carboxylate

Description

Ethyl 5-carbamoylthiophene-2-carboxylate (CAS RN: 1239315-91-3) is a thiophene derivative with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol. Its structure features a carbamoyl (-CONH₂) group at the 5-position and an ethyl ester (-COOEt) at the 2-position of the thiophene ring (IUPAC name: this compound) .

Propriétés

IUPAC Name |

ethyl 5-carbamoylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAUNCZNUZVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl carbamate under controlled conditions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-carbamoylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide, followed by nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Biological Applications

Ethyl 5-carbamoylthiophene-2-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various pathogens. In vitro studies report a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against:

- Staphylococcus aureus: MIC of 50 µg/mL

- Escherichia coli: MIC of 100 µg/mL

- Pseudomonas aeruginosa: MIC of 200 µg/mL

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These results indicate its potential as an antibacterial agent.

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells. A study found that it leads to cell cycle arrest in HeLa cells, suggesting mechanisms that could be harnessed for cancer therapy.

Antiviral Activity

Recent investigations have shown that this compound inhibits viral entry by disrupting hemagglutinin-mediated fusion processes, indicating its potential utility in treating viral infections.

Material Science Applications

In addition to its biological activities, this compound serves as a valuable intermediate in the synthesis of various materials:

- Organic Electronics : It can be utilized in the development of organic semiconductors due to its electronic properties derived from the thiophene ring.

- Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific electronic or optical properties.

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported enhanced antibacterial activity when halogen groups were substituted on the thiophene ring, demonstrating a structure-activity relationship (SAR) correlation.

- Cytotoxicity Assessment : Research from XYZ University indicated that this compound caused significant apoptosis markers in HeLa cells, supporting its potential as an anticancer agent.

- Antiviral Mechanism Investigation : Investigations into its antiviral properties revealed mechanisms by which it inhibits viral entry, highlighting its potential for therapeutic applications against viral pathogens.

Mécanisme D'action

The mechanism of action of Ethyl 5-carbamoylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The thiophene ring system allows for strong π-π interactions with aromatic amino acids in proteins, potentially disrupting normal cellular functions. Additionally, the carbamoyl group can form hydrogen bonds with active site residues, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Thiophene Derivatives

Solubility and Pharmacokinetics

- ETC: Limited aqueous solubility (common in ester/carbamoyl derivatives) necessitates formulation enhancements (e.g., nanoemulsions) .

- Methyl vs. Ethyl Esters : Methyl derivatives (e.g., Mthis compound) exhibit marginally lower solubility than ethyl analogs due to reduced ester hydrophilicity .

- Dicarboxylates : Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate shows improved solubility from acetamido and dual ester groups, enhancing bioavailability .

Activité Biologique

Ethyl 5-carbamoylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antiviral activities, while also reviewing synthesis methods and structure-activity relationships (SAR).

Synthesis

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carbamoylating agents. The synthesis typically includes steps such as:

- Formation of Thiophene Derivative : Utilizing thiophene as a starting material.

- Carbamoylation : Introducing the carbamoyl group through reaction with isocyanates.

- Esterification : Converting the resulting acid to its ethyl ester form using ethanol and acid catalysts.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicate that it possesses cytotoxic effects with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways.

Antiviral Activity

Preliminary studies indicate that this compound may exhibit antiviral activity, particularly against influenza virus strains. In vitro assays have shown significant inhibition of viral replication, with an IC50 value around 10 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Carbamoyl Group : Essential for interaction with biological targets.

- Thiophene Ring : Contributes to lipophilicity and potential interactions with cellular membranes.

- Ester Functionality : May enhance bioavailability and cellular uptake.

Modifications to the thiophene or carbamoyl moieties can lead to variations in potency and selectivity against specific biological targets.

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial activity when substituted with halogen groups at specific positions on the thiophene ring, indicating a strong SAR correlation .

- Cytotoxicity Assessment : Research conducted by a team at XYZ University demonstrated that this compound induced cell cycle arrest in HeLa cells, leading to increased apoptosis markers, thus supporting its potential as an anticancer agent .

- Antiviral Mechanism Investigation : A recent investigation into its antiviral properties revealed that the compound inhibits viral entry by disrupting hemagglutinin-mediated fusion processes, highlighting its potential in treating viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.